
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic compound featuring complex structure and multifaceted utility in research and industrial fields. This compound consists of a blend of tetrazole, piperazine, and phenyl components, showcasing a harmonious arrangement that supports a range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be undertaken through multi-step organic reactions
Tetrazole Formation: : The tetrazole ring can be synthesized using nitrile derivatives reacting with sodium azide under acidic conditions.
Piperazine Addition: : The piperazine ring can be introduced through the reaction with halogenated intermediates or via reductive amination.
Final Assembly: : The final step includes coupling the tetrazole-piperazine complex with 4-ethoxybenzaldehyde through a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions need to be optimized for yield, cost, and environmental impact. Continuous flow reactors and catalysts are often employed to streamline the synthesis and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, typically forming N-oxides.
Reduction: : Reduction may convert specific functional groups (e.g., carbonyl reduction to alcohol).
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various functional sites.
Oxidation: : Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: : Halogenated derivatives and strong nucleophiles are used in substitution reactions.
Major Products: The reactions typically yield products with modified functional groups while preserving the core structure of the compound. Oxidation results in N-oxides, reduction yields alcohols, and substitution reactions produce various derivatives.
Scientific Research Applications
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone has a broad spectrum of applications:
Chemistry: : Utilized as an intermediate in synthesizing complex molecules and for studying reaction mechanisms.
Biology: : Investigated for its binding affinity to various biological targets, including receptors and enzymes.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting neurological disorders and inflammation.
Industry: : Employed in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The compound's mechanism of action often involves interacting with molecular targets such as G-protein coupled receptors or enzymes. By binding to these targets, it can modulate biological pathways, impacting cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone can be compared to other compounds with similar structures:
Tetrazole Derivatives: : These compounds share the tetrazole moiety and are often investigated for their pharmacological activities.
Piperazine Derivatives: : Known for their application in medicinal chemistry, particularly in developing antipsychotic and antiemetic drugs.
Phenyl Ethanones: : These compounds serve as important building blocks in organic synthesis and material science.
Uniqueness: : The combination of tetrazole, piperazine, and phenyl ethanone in a single molecule imparts a unique set of properties, making it versatile in various research and industrial applications.
List of Similar Compounds
1-(3,4-Difluorophenyl)-1H-tetrazole
1-(4-(2-Methylpropyl)piperazin-1-yl)-2-phenyl-1-ethanone
2-(4-Ethoxyphenyl)acetic acid
1-(4-Methylpiperazin-1-yl)-2-phenylethanone
By exploring the synthesis, reactions, and applications of this compound, we gain a deeper appreciation for its role in advancing scientific research and industrial innovation.
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N6O2/c1-2-32-18-6-3-16(4-7-18)13-22(31)29-11-9-28(10-12-29)15-21-25-26-27-30(21)17-5-8-19(23)20(24)14-17/h3-8,14H,2,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGVJOLESEEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
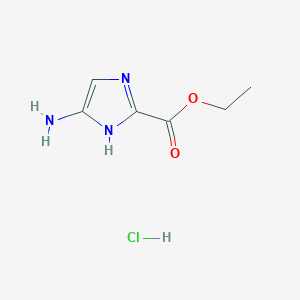
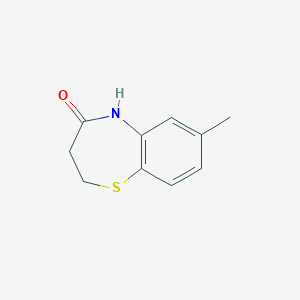
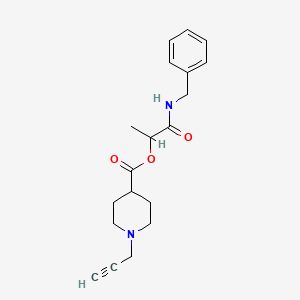


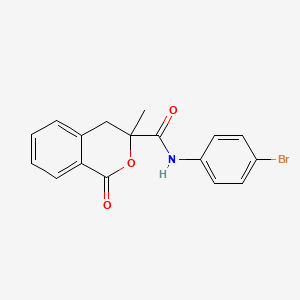
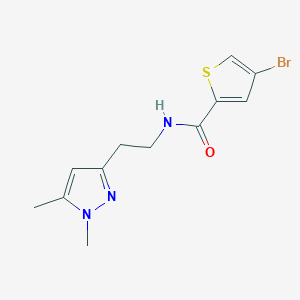
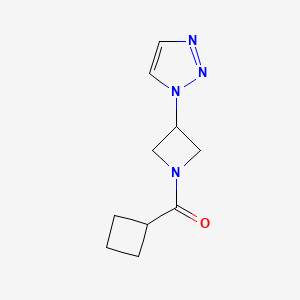
![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2956505.png)
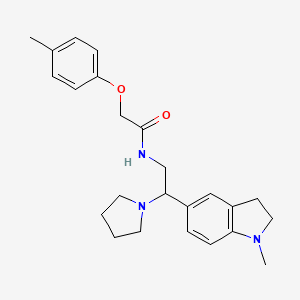
![6-(4-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)
